![molecular formula C22H27FN4O4S B2630969 N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide CAS No. 899991-55-0](/img/structure/B2630969.png)
N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be determined by various methods such as X-ray crystallography, NMR spectroscopy, etc. Unfortunately, the specific molecular structure analysis for this compound is not available in the retrieved data .Chemical Reactions Analysis
The chemical reactions involving this compound are not specified in the available data. Typically, the reactions of such compounds would depend on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. Unfortunately, the specific physical and chemical properties for this compound are not available in the retrieved data .Scientific Research Applications
Bioactive Properties and Pharmaceutical Applications
2,5-Diketopiperazines (DKPs) are recognized for their diverse bioactive properties, including anticancer, antibacterial, antithrombotic, neuron protective, and analgesic activities. As derivatives of the simplest peptides formed by the condensation of two amino acids, DKPs have demonstrated significant potential in drug development, albeit the exploration of their full scientific and therapeutic potential is still in the early stages. The complexity of their structure and the variety of their pharmacological activities make them a subject of ongoing scientific research (Jia et al., 2022).
Amidrazone Derivatives and Biological Activities
Amidrazones, a category inclusive of derivatives similar to N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, have been noted for their wide range of biological activities. The synthesis and application of these compounds span industries such as chemical synthesis, agriculture, and particularly pharmaceuticals, where their roles in therapy and drug development are being explored. Their activities range from antibacterial, antifungal, and antitumor effects to potential roles in drug repositioning and novel therapeutic substance development (Paprocka et al., 2022).
Amino Acid Derivatives in Cancer Therapy
The exploration of amino acid derivatives in cancer therapy is an emerging field. The deprivation of specific amino acids, leveraging the altered metabolism of cancer cells, is a strategic approach in cancer treatment. Studies on amino acid degrading enzymes, such as L-asparaginase and L-methionine γ-lyase, have shown promising results in clinical trials, suggesting the potential of amino acid deprivation strategies in controlling tumor growth. The therapeutic potential of amino acid derivatives is a subject of continued research and clinical investigation (Pokrovsky et al., 2019).
Neuroprotective and Analgesic Effects
Ketamine, a derivative related to the chemical structure of the compound , has been identified for its diverse effects relevant to chronic pain management. Its interaction with various neurotransmitters and receptors indicates its potential in providing pain relief and neuroprotection, offering insights into the broader applicability of structurally similar compounds in managing chronic pain and neurological conditions (Hocking & Cousins, 2003).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O4S/c1-17-3-9-20(10-4-17)32(30,31)27(22(29)26-13-11-25(2)12-14-26)16-21(28)24-15-18-5-7-19(23)8-6-18/h3-10H,11-16H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECWHFNXGDYHEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=C(C=C2)F)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-fluorobenzyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide |
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